Boc-met-enkephalin-T-butyl ester
Overview
Description
Boc-met-enkephalin-T-butyl ester is a synthetic peptide derivative that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in modulating pain and emotion. The compound is characterized by its molecular formula C36H51N5O9S and a molecular weight of 729.88 g/mol . It is often used in scientific research due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-met-enkephalin-T-butyl ester involves multiple steps, starting from the protected amino acids. The process typically includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butoxycarbonyl (Boc) groups.
Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Esterification: The Boc groups are removed, and the peptide is esterified with tert-butyl alcohol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:
Large-scale peptide synthesis: Using automated peptide synthesizers.
Purification: Employing high-performance liquid chromatography (HPLC).
Quality Control: Ensuring the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Boc-met-enkephalin-T-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the ester or amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted ester or amide groups.
Scientific Research Applications
Boc-met-enkephalin-T-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating biological processes such as pain and emotion.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Boc-met-enkephalin-T-butyl ester exerts its effects by interacting with opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu (μ), delta (δ), and kappa (κ) opioid receptors . Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to:
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc and T-butyl ester groups.
Leu-enkephalin: Another endogenous opioid peptide with leucine instead of methionine at the terminal position.
Synthetic Peptide Analogs: Various synthetic analogs with modifications to enhance stability and bioactivity
Uniqueness
Boc-met-enkephalin-T-butyl ester is unique due to its enhanced stability provided by the Boc and T-butyl ester groups. These modifications protect the peptide from enzymatic degradation, making it more suitable for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48)/t26-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUBDHRUIGRPD-KCHLEUMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N5O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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